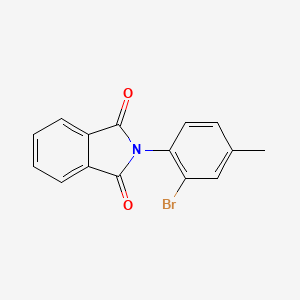
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a brominated phenyl group. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled heating and purification steps .
化学反応の分析
Types of Reactions
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the isoindoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline-1,3-dione derivatives .
科学的研究の応用
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Pharmaceuticals: It is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: The compound shows potential in inhibiting β-amyloid protein aggregation, indicating its use in Alzheimer’s disease research.
Materials Science: It is used in the synthesis of polymers and dyes due to its stable aromatic structure.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide.
作用機序
The mechanism of action of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)isoindoline-1,3-dione: Similar in structure but with an ethyl group instead of a methyl group.
2-(2-Bromo-4-chlorophenyl)isoindoline-1,3-dione: Contains a chlorine atom in addition to the bromine atom.
Uniqueness
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline-1,3-dione derivatives .
特性
CAS番号 |
88312-96-3 |
|---|---|
分子式 |
C15H10BrNO2 |
分子量 |
316.15 g/mol |
IUPAC名 |
2-(2-bromo-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(17)19/h2-8H,1H3 |
InChIキー |
SMFOBRUFHDAKFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















